1-(2-Fluoroethyl)piperidine
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Overview
Description
1-(2-Fluoroethyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a fluoroethyl group attached to the nitrogen atom of the piperidine ring. Piperidines are known for their significant role in medicinal chemistry, particularly in the development of pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)piperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of piperidine with 2-fluoroethyl halides under basic conditions. The reaction typically proceeds as follows:
Nucleophilic Substitution: Piperidine reacts with 2-fluoroethyl bromide or 2-fluoroethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluoroethyl)piperidine undergoes various chemical reactions, including:
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
1-(2-Fluoroethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: Researchers use this compound to study the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is employed in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including neurotransmitter receptors and enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects .
Comparison with Similar Compounds
1-(2-Fluoroethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, piperidine, lacks the fluoroethyl group and has different chemical and biological properties.
1-Methylpiperidine: This compound has a methyl group instead of a fluoroethyl group, resulting in different reactivity and pharmacological effects.
1-(2-Chloroethyl)piperidine: Similar to this compound, but with a chloroethyl group, which affects its chemical behavior and biological activity.
The presence of the fluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
1-(2-fluoroethyl)piperidine |
InChI |
InChI=1S/C7H14FN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 |
InChI Key |
OVJXCAXFJTWWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCF |
Origin of Product |
United States |
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